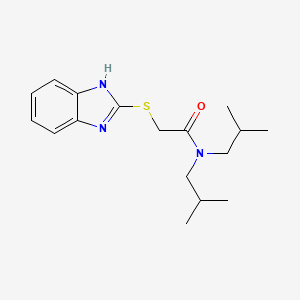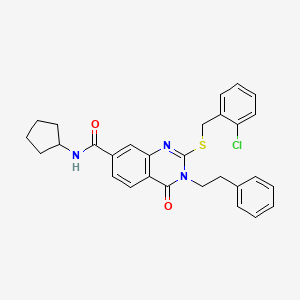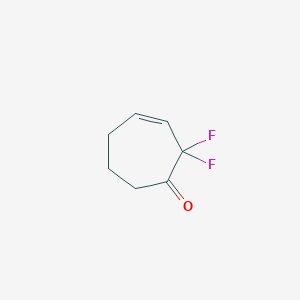![molecular formula C14H19ClN2O4 B2651761 tert-butyl N-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]carbamate CAS No. 1024396-69-7](/img/structure/B2651761.png)
tert-butyl N-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamates are organic compounds derived from carbamic acid (NH2COOH). A carbamate group, carbamate ester (e.g., ethyl carbamate), and carbamic acids are functional groups that are inter-related structurally and often are interconverted chemically. Carbamate esters are also called urethanes .
Synthesis Analysis
Carbamates can be formed by a reaction of amines with carbon dioxide, and halides in the presence of cesium carbonate and TBAI . This method offers mild reaction conditions and short reaction times and avoids N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis
The molecular structure of a carbamate involves a carbonyl group (C=O) and an amine group (NH2) forming an amide group (-CONH2), which is esterified with an alcohol (such as the tert-butyl group in tert-butyl carbamate) .Chemical Reactions Analysis
Carbamates undergo a variety of reactions, including hydrolysis to the corresponding amine and carbon dioxide . They can also participate in various chemical transformations such as the Hofmann rearrangement .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific carbamate would depend on its structure. For example, tert-butyl carbamate has a melting point of 105-108 °C .科学的研究の応用
Synthesis and Optimization of Biologically Active Compounds Tert-butyl N-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]carbamate serves as an important intermediate in the synthesis of biologically active compounds. For instance, it has been used in the synthesis of compound 1, which is pivotal in creating omisertinib (AZD9291), a drug used for cancer treatment. The compound was synthesized from commercially available 4-fluoro-2methoxy-5nitroaniline through steps including acylation, nucleophilic substitution, and reduction, achieving a total yield of 81% (Zhao, Guo, Lan, & Xu, 2017).
Formation of Isostructural Family of Compounds This chemical is part of a family of isostructural compounds with the formula BocNHCH2CCCCX (X = H, Cl, Br, I). In these compounds, molecules are interconnected via bifurcated N—H⋯O hydrogen bonds and C—X⋯O halogen bonds, involving the same carbonyl group. This demonstrates its significance in forming complex molecular structures with specific bonding patterns (Baillargeon et al., 2017).
Utility in Organic Synthesis The compound tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, related to this compound, have shown significant utility as building blocks in organic synthesis. They have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid. These compounds behave as N-(Boc)-protected nitrones in reactions with organometallics to produce N-(Boc)hydroxylamines, showcasing their versatility in chemical synthesis (Guinchard, Vallée, & Denis, 2005).
Chemical Transformations in Drug Synthesis Another related compound, O-tert-butyl-N-(chloromethyl)-N-methyl carbamate, reacts with lithium and electrophiles in THF at −78°C, leading to functionalized carbamates after hydrolysis with water. These carbamates derived from carbonyl compounds are deprotected with hydrogen chloride or a mixture of phenol and trimethylsilyl chloride, providing substituted 1,2-diols. This shows the role of similar tert-butyl carbamates in complex chemical transformations for drug synthesis (Ortiz, Guijarro, & Yus, 1999).
Crystal Structure Analysis in Synthetic Chemistry The compound plays a role in crystal structure analysis, crucial for understanding the molecular configuration and designing synthetic pathways. For instance, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, a similar compound, was used as an intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure has confirmed the relative substitution of the cyclopentane ring, which is vital in synthetic chemistry (Ober, Marsch, Harms, & Carell, 2004).
Safety and Hazards
特性
IUPAC Name |
tert-butyl N-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4/c1-14(2,3)21-13(19)16-8-12(18)17-10-7-9(15)5-6-11(10)20-4/h5-7H,8H2,1-4H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECWJAYUIMQGDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=C(C=CC(=C1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-(benzyloxy)phenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2651681.png)

![N-(3-methoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2651684.png)
![1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2651685.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2,4-dimethoxybenzoate](/img/structure/B2651689.png)

![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propan-1-one](/img/structure/B2651692.png)


![4-[(5-Fluoropyridin-2-yl)oxy]oxolan-3-amine](/img/structure/B2651699.png)

![N-{3-ethoxyspiro[3.4]octan-1-yl}-2-fluoro-N-methylpyridine-4-carboxamide](/img/structure/B2651701.png)